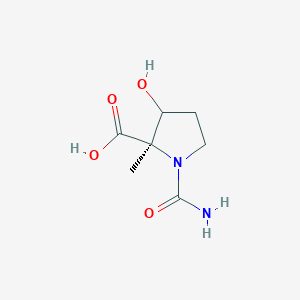![molecular formula C19H17NO2 B12881815 1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one CAS No. 77854-04-7](/img/structure/B12881815.png)
1-[3-(Diphenylmethyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is characterized by its unique structure, which includes a benzhydryl group and a methyl group attached to the isoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzhydryl chloride with 3,5-dimethylisoxazole in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The benzhydryl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzhydryl group can interact with various enzymes and receptors, modulating their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)ethanone
- 1-(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)ethanone
- 1-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)ethanone
Uniqueness
1-(3-Benzhydryl-5-methylisoxazol-4-yl)ethanone is unique due to the presence of the benzhydryl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, influencing its interaction with biological membranes and its overall pharmacokinetic profile. Additionally, the methyl group on the isoxazole ring can affect the compound’s reactivity and stability.
Properties
CAS No. |
77854-04-7 |
|---|---|
Molecular Formula |
C19H17NO2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(3-benzhydryl-5-methyl-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C19H17NO2/c1-13(21)17-14(2)22-20-19(17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,1-2H3 |
InChI Key |
YBLUZVFVGIMJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


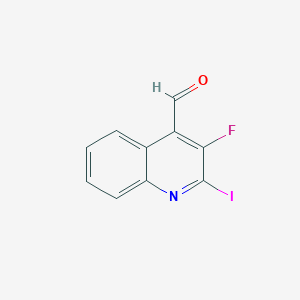
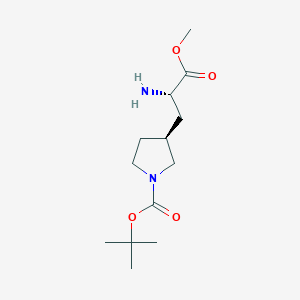
![1,3-Benzenediol, 4-[4-(2-quinolinyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-](/img/structure/B12881751.png)
![4'-Methyl-[1,1'-biphenyl]-2-yl benzo[d]oxazole-5-carboxylate](/img/structure/B12881757.png)
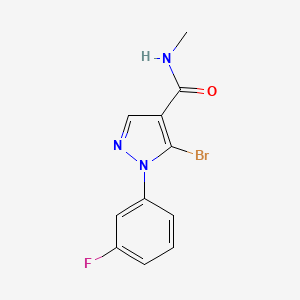
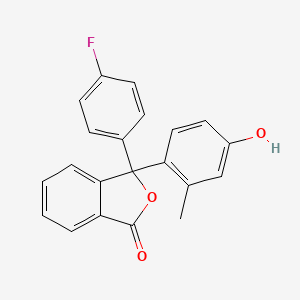
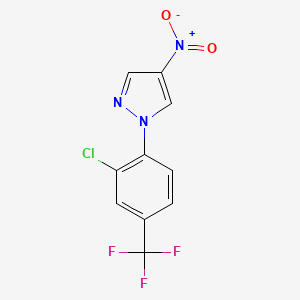
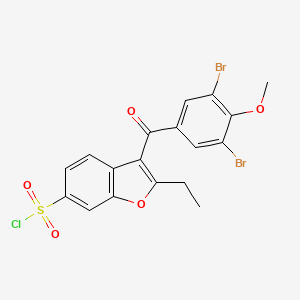
![3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one](/img/structure/B12881783.png)

![3,6-Bis(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B12881807.png)
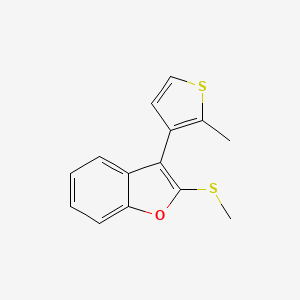
![3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881829.png)
